molecular formula C8H6ClFN2O3 B2771847 2-chloro-N-(4-fluoro-2-nitrophenyl)acetamide CAS No. 379255-78-4

2-chloro-N-(4-fluoro-2-nitrophenyl)acetamide

Cat. No.: B2771847
CAS No.: 379255-78-4
M. Wt: 232.6
InChI Key: UBKHLGMBPHJNAT-UHFFFAOYSA-N
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Description

2-chloro-N-(4-fluoro-2-nitrophenyl)acetamide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of chloro, fluoro, and nitro functional groups attached to an acetamide backbone, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-fluoro-2-nitrophenyl)acetamide typically involves the reaction between 2-chloroacetyl chloride and 4-fluoro-3-nitroaniline in the presence of a base such as triethylamine. The reaction proceeds as follows :

    Reactants: 2-chloroacetyl chloride and 4-fluoro-3-nitroaniline.

    Base: Triethylamine (Et3N).

    Solvent: An appropriate solvent like dichloromethane (DCM) or toluene.

    Reaction Conditions: The reaction mixture is stirred at room temperature for several hours.

    Purification: The product is purified using recrystallization methods to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-fluoro-2-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Acetamides: Nucleophilic substitution reactions yield various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(4-fluoro-2-nitrophenyl)acetamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-chloro-N-(4-fluoro-2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN2O3/c9-4-8(13)11-6-2-1-5(10)3-7(6)12(14)15/h1-3H,4H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKHLGMBPHJNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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